N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

Catalog No.
S1972438
CAS No.
90754-81-7
M.F
C16H12N2O5
M. Wt
312.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-b...

CAS Number

90754-81-7

Product Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

InChI

InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19)/b17-7-

InChI Key

ZLEXMGDSSQQDGN-IDUWFGFVSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4
BDCA is a synthetic compound that is made up of two benzodioxole rings connected by a carboxamide group. It was first reported in a patent application in 2008 as a potential inhibitor of histone deacetylase (HDAC) enzymes. These enzymes are involved in the regulation of gene expression and play a role in various diseases, including cancer, neurodegenerative disorders, and inflammation. BDCA has been shown to selectively inhibit HDAC6, which makes it a promising candidate for targeted therapies.
BDCA has a molecular weight of 352.33 g/mol and a formula of C18H13N2O6. It is a white to off-white powder with a melting point of 220-222°C. BDCA is sparingly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its chemical structure is shown in Figure 1.
The synthesis of BDCA involves a multi-step process using commercially available starting materials. The first step is the synthesis of 5-amino-1,3-benzodioxole, which is then reacted with 5-formyl-1,3-benzodioxole to form the imine intermediate. The imine is reduced to form the final product, BDCA. The purity and identity of BDCA can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
The analytical methods used to detect and quantify BDCA depend on the purpose of the analysis. For example, NMR spectroscopy can be used to confirm the structure and purity of BDCA, while HPLC can be used to quantify the amount of BDCA present in a sample. Mass spectrometry can be used to detect BDCA and its metabolites in biological samples.
BDCA has been shown to selectively inhibit HDAC6, which is involved in various cellular processes, including cell motility, autophagy, and immune response. By inhibiting HDAC6, BDCA has been shown to have anti-tumor effects in various cancer cell lines and in animal models of cancer. BDCA has also been shown to have anti-inflammatory effects in models of allergic asthma and chronic obstructive pulmonary disease (COPD). However, the exact mechanism of action of BDCA is still not fully understood.
In preclinical studies, BDCA has been well tolerated and has not shown any significant toxicity or adverse effects. However, further studies are needed to determine its safety in human clinical trials.
BDCA has potential applications in various fields of research, including cancer biology, neurodegenerative disorders, and inflammation. It can be used as a research tool to study the role of HDAC6 in various cellular processes and diseases. BDCA can also be used as a lead compound for the development of novel HDAC6 inhibitors for therapeutic purposes.
BDCA is currently in the preclinical stage of development, and no clinical trials have been conducted yet. However, several studies have reported its anti-tumor and anti-inflammatory effects in vitro and in animal models of disease.
BDCA has potential implications in various fields of research and industry. In cancer biology, BDCA can be used as a targeted therapy for various types of cancer, either alone or in combination with other anti-cancer drugs. In neurodegenerative disorders, BDCA can be used to study the role of HDAC6 in the pathogenesis of these diseases and as a potential therapeutic agent. In the field of inflammation, BDCA can be used as an anti-inflammatory agent for the treatment of asthma, COPD, and other inflammatory diseases.
One limitation of BDCA is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. Future directions for BDCA research include the development of more soluble analogs, the elucidation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Other potential applications of BDCA include its use as a research tool to study the role of HDAC6 in various diseases and its use as a lead compound for the development of novel HDAC6 inhibitors.
In conclusion, BDCA is a synthetic compound with potential implications in various fields of research and industry. Its selective inhibition of HDAC6 makes it a promising candidate for targeted therapies in cancer, neurodegenerative disorders, and inflammation. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to develop more soluble analogs.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2023-08-16

Explore Compound Types